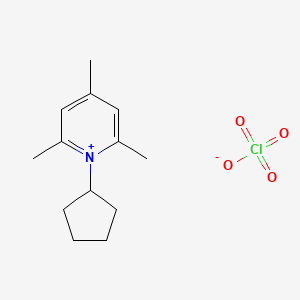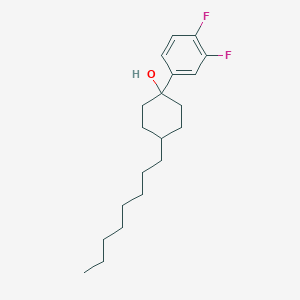
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3,4-difluorophenyl group and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-difluorobenzene and an appropriate alkylating agent.
Attachment of the Octyl Chain: The octyl chain can be attached through a Grignard reaction, where an octyl magnesium bromide reacts with the cyclohexanone intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)ethan-1-one: A related compound with a similar phenyl group but different functional groups.
4-Octylcyclohexanol: A compound with a similar cyclohexane ring and octyl chain but lacking the difluorophenyl group.
Uniqueness
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol is unique due to the presence of both the 3,4-difluorophenyl group and the octyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Properties
CAS No. |
91460-66-1 |
|---|---|
Molecular Formula |
C20H30F2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-4-octylcyclohexan-1-ol |
InChI |
InChI=1S/C20H30F2O/c1-2-3-4-5-6-7-8-16-11-13-20(23,14-12-16)17-9-10-18(21)19(22)15-17/h9-10,15-16,23H,2-8,11-14H2,1H3 |
InChI Key |
OSOZCEJDQDERKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


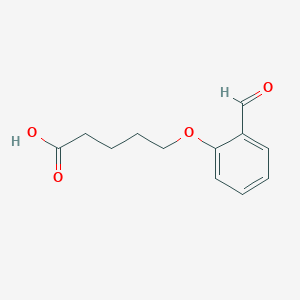
phosphaniumolate](/img/structure/B14365481.png)
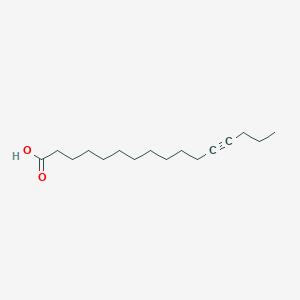

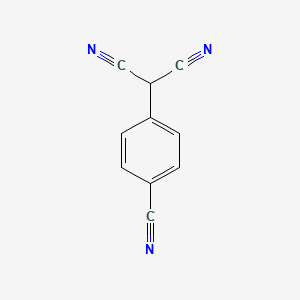
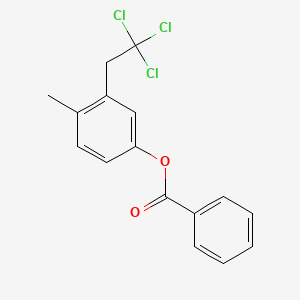

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)

